molecular formula C22H22N2O3 B214138 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide

3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B214138
M. Wt: 362.4 g/mol
InChI Key: HIUBIBPKFCXOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPM is a selective antagonist of the P2X7 receptor, a protein that is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.

Mechanism of Action

3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is a selective antagonist of the P2X7 receptor, a protein that is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. P2X7 receptors are expressed on various immune cells, including microglia, macrophages, and T cells. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines and chemokines, as well as the induction of cell death. 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide blocks the activation of P2X7 receptors, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's disease. In addition, 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, such as microglia and macrophages.

Advantages and Limitations for Lab Experiments

3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has several advantages for use in lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific targeting of this protein. 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the research on 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide. One area of interest is the potential use of 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new P2X7 receptor antagonists with improved pharmacokinetic properties and higher selectivity. In addition, the role of P2X7 receptors in other diseases and conditions, such as cancer and autoimmune diseases, is still being investigated, and 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide may have potential therapeutic applications in these areas as well.
Conclusion:
In conclusion, 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a selective antagonist of the P2X7 receptor, which is involved in various physiological and pathological processes. 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies, and has potential applications in the treatment of neurodegenerative diseases, chronic pain conditions, and other diseases and conditions. Further research is needed to fully understand the therapeutic potential of 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide and its mechanism of action.

Synthesis Methods

The synthesis of 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-bromobenzaldehyde with pyridine-3-carboxaldehyde to form 3-(pyridin-3-yl)benzaldehyde. This intermediate is then reacted with ethyl 4-bromoacetate to form ethyl 3-(pyridin-3-yl)benzylidene-4-oxobutanoate. The final step involves the reaction of this intermediate with 4-ethoxyphenol and sodium borohydride to form 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide.

Scientific Research Applications

3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic properties in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. 3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as chronic pain conditions.

properties

Product Name

3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C22H22N2O3/c1-2-26-20-8-10-21(11-9-20)27-16-17-5-3-7-19(13-17)22(25)24-15-18-6-4-12-23-14-18/h3-14H,2,15-16H2,1H3,(H,24,25)

InChI Key

HIUBIBPKFCXOQJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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